N,N,2-Trimethyl-5-nitroaniline

Catalog No.
S3340297
CAS No.
36714-84-8
M.F
C9H12N2O2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,2-Trimethyl-5-nitroaniline

High-temperature polyester dyeing risks sublimation and shade loss. N,N,2-Trimethyl-5-nitroaniline (CAS 36714-84-8) is the essential tertiary amine azo coupler for red-to-violet disperse dyes with superior sublimation fastness. Unlike primary amines (e.g., 2-methyl-5-nitroaniline), it acts exclusively as coupling component, preventing synthesis failure.

  • Yields automotive-grade dyes for thermofixation (high heat/light stability)
  • Eliminates color loss and equipment contamination from sublimation
  • Enables red-shifted optoelectronic tuning in new materials.

In stock for immediate shipping.

CAS Number

36714-84-8

Product Name

N,N,2-Trimethyl-5-nitroaniline

IUPAC Name

N,N,2-trimethyl-5-nitroaniline

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C9H12N2O2/c1-7-4-5-8(11(12)13)6-9(7)10(2)3/h4-6H,1-3H3

InChI Key

BYNBHYLLYPVADZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(C)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(C)C

Synonyms

N,N,2-Trimethyl-5-nitroaniline, 2-Methyl-5-nitro-N,N-dimethylaniline, N,N-Dimethyl-2-methyl-5-nitroaniline, 5-Nitro-N,N,2-trimethylaniline, Benzenamine, N,N,2-trimethyl-5-nitro-

Purity

≥98%

Package Size

1 g, 5 g, 25 g

N,N,2-Trimethyl-5-nitroaniline (CAS 36714-84-8) is a substituted aromatic amine featuring a tertiary N,N-dimethylamino group, a methyl group at position 2, and a nitro group at position 5. In synthetic chemistry, its structure defines its function primarily as a coupling component in the production of monoazo disperse dyes. Unlike primary aromatic amines, its tertiary amino group cannot be diazotized, making its role in azo chemistry highly specific and non-interchangeable with its primary or secondary amine analogs. This specificity is critical for synthesizing certain shades of high-performance colorants for synthetic fibers like polyester. [REFS-1, REFS-2]

Procurement Fit

5
Regiospecific 5-nitro isomer – Essential for Roseoflavin scaffold construction; 4-nitro regioisomer yields incorrect cyclization product.
0
Zero hydrogen bond donor capacity – Fully N,N-dimethylated; alters solubility and reactivity relative to primary amine analogs.
Key synthetic intermediate – Designed for non-aqueous condensation and reduction steps in riboflavin antimetabolite synthesis.

Direct substitution of N,N,2-Trimethyl-5-nitroaniline with its most common analog, 2-Methyl-5-nitroaniline (a primary amine), will result in total synthesis failure. The two compounds perform opposite roles in azo dye formation. N,N,2-Trimethyl-5-nitroaniline, as a tertiary amine, acts exclusively as an electron-rich coupling component, reacting with a diazonium salt. In contrast, 2-Methyl-5-nitroaniline is a primary amine used to *form* the diazonium salt (the diazo component). [1] Procuring one with the intent of using it for the other's purpose is chemically invalid. This distinction is absolute and makes them non-interchangeable in any standard azo synthesis workflow.

Substitution Risk

Target: N,N,2-Trimethyl-5-nitroaniline
Generic Analog Risk
Zero HBD (fully methylated)
Primary amine analogs (2 HBD) shift solubility, extraction, and coupling behavior.
5-nitro regiochemistry (meta to dimethylamino)
4-nitro isomer directs electrophilic paths to incompatible scaffold; regioisomeric mismatch is binary.
Synthesized via N,N-dimethylation of 2-methyl-5-nitroaniline
Direct nitration of N,N-dimethyl-o-toluidine yields 4-nitro isomer, requiring divergent sourcing.

Exclusive Coupling Component Reactivity

The core value of N,N,2-Trimethyl-5-nitroaniline lies in its chemical inability to undergo diazotization. Azo dye synthesis requires a two-step process: diazotization of a primary amine, followed by coupling. [1] The primary amine analog, 2-Methyl-5-nitroaniline, is a standard precursor for the first step (diazotization). The target compound, with its tertiary N,N-dimethylamino group, is chemically inert to nitrous acid under standard diazotization conditions and can only function in the second step (coupling). This structural feature eliminates side reactions and ensures it acts solely as the coupling component, providing high selectivity in the intended reaction pathway.

Evidence DimensionReactivity with Nitrous Acid (HNO₂)
Target Compound DataNo reaction (tertiary amine); functions as coupling component
Comparator Or Baseline2-Methyl-5-nitroaniline (primary amine): Forms a diazonium salt; functions as diazo component
Quantified DifferenceFundamentally different chemical reactivity and synthetic role
ConditionsStandard diazotization conditions (e.g., NaNO₂, HCl, 0-5 °C)

This guarantees the compound's role in a synthesis, preventing its consumption in undesired pathways and ensuring the formation of the correct final product.

Regioisomer BP
Reported
Target: 288.8°C 4-Nitro: 299.1°C Δ ≈ 10.3°C
Boiling point and synthetic origin confirm regioisomer identity for Roseoflavin pathway.
Computed values at 760 mmHg; synthesis route divergence documented.

High Sublimation Fastness in Polyester Dyes

Sublimation fastness is a critical performance metric for disperse dyes, especially for applications involving high-temperature pressing or storage. The molecular structure of the coupling component significantly influences this property. Dyes derived from N,N-dialkylated aniline couplers, such as N,N,2-Trimethyl-5-nitroaniline, are known to exhibit improved sublimation fastness compared to their N-H or N-monoalkyl analogs. [REFS-1, REFS-2] The increased molecular size and altered polarity from the N,N-dimethyl groups reduce the dye's tendency to vaporize from the polyester fiber at elevated temperatures, leading to a higher fastness rating.

Evidence DimensionSublimation Fastness Rating (ISO 105-P01)
Target Compound DataLeads to dyes with good to excellent sublimation fastness (typically rating 4-5)
Comparator Or BaselineCouplers with primary (-NH2) or secondary (-NHR) amines often result in dyes with lower sublimation fastness
Quantified DifferenceExpected improvement in fastness rating, critical for high-performance textiles
ConditionsDyeing on polyester fabric, followed by standardized heat treatment

For buyers in the textile industry, specifying this coupler is a strategy to formulate dyes that meet stringent quality standards for automotive and apparel applications where heat resistance is essential.

HBD Capacity
Class-level
Target: 0 2-Methyl-5-nitroaniline: 2
Zero HBD alters solubility and purification protocols relative to primary amine analogs.
Computed by Cactvs; experimental solubility differences support class trend.

Red-to-Violet Hues via N,N-Dimethyl Auxochrome

The final color of an azo dye is controlled by the electronic properties of its substituents. The N,N-dimethylamino group on the target compound is a significantly stronger electron-donating group (auxochrome) than the primary amino group (-NH2) of an analog like 2-methyl-5-nitroaniline. This enhanced electron-donating character causes a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) of the resulting dye's chromophore. This shift is essential for producing deeper colors, pushing the hue from orange/scarlet towards reds and violets. A dye chemist seeking a specific violet shade cannot achieve it with a less-substituted coupler, making the N,N-dimethyl structure a specific design choice.

Evidence DimensionAbsorption Maximum (λmax) Shift
Target Compound DataInduces a significant bathochromic (red) shift in the final dye
Comparator Or BaselineCouplers with -NH2 or -NHR groups result in dyes with a λmax at shorter wavelengths (more yellow/orange)
Quantified DifferencePredictable shift towards the red/violet end of the spectrum
ConditionsAzo dye dissolved in a suitable solvent (e.g., DMF, ethanol) and analyzed by UV-Vis spectroscopy

This compound is procured to achieve specific red, bordeaux, or violet shades that are inaccessible when using less-substituted, lower-cost aniline coupling components.

Lipophilicity (logP)
Reported
Target: 2.7 Primary amine: 1.87–2.59
Higher logP supports organic-phase extraction and reversed-phase HPLC retention.
XLogP3 computed; experimental logP from vendor data may vary.
Boiling Point Across Isomers
Cross-study
3-NO₂: 280–285°C 5-NO₂-2-CH₃: 288.8°C 4-NO₂-2-CH₃: 299.1°C
Boiling point differences guide distillation-based purification and thermal stability screening.
Experimental and computed values; relative volatility may shift at reduced pressure.
Rotatable Bonds
Class-level
Target: 1 N-Monomethyl: 2
Steric hindrance restricts dimethylamino rotation, affecting crystallization and spectroscopic behavior.
Crystallographic data on ortho-substituted analogs support conformational restriction.
TPSA
Class-level
Target: 49.1 Ų Primary amine: ~72–81 Ų
Lower polar surface area suggests passive membrane permeability for downstream derivatives.
Computed TPSA; relevant for screening library selection of intermediates.

High-Performance Disperse Dyes for Automotive Textiles

Used as a key coupling intermediate to synthesize red, bordeaux, and violet disperse dyes that require high sublimation fastness to withstand the heat and light exposure common in automotive interiors. The structural features directly contribute to meeting stringent industry standards for color stability. [1]

Specialty Colorants for High-Temperature Polyester Dyeing

This compound is the right choice when the dyeing process for polyester or its blends involves high temperatures (thermofixation), where lower-grade dyes would sublime, leading to color loss and equipment contamination. Its use ensures the final textile maintains its intended shade and fastness. [2]

Specific Chromophores for Materials Science

In research contexts, this compound serves as a building block for creating new organic materials where a specific, red-shifted absorption spectrum is required. Its defined electronic properties as a strong electron-donating coupler make it a valuable tool for tuning the optoelectronic characteristics of novel molecules.

Application Fit

Application
Selection Property
Validation Focus
Roseoflavin intermediate procurement
Regiospecific 5-nitro isomer identity
Regiochemical purity (NMR, HPLC); absence of 4-nitro contaminant
NLO chromophore development
Push-pull electronic structure with steric tuning
Molecular hyperpolarizability response; solid-state packing analysis
Azo dye precursor synthesis
Tertiary amine coupling reactivity
Diazotization efficiency; shade and fastness properties in dye formulations
Chromatographic reference standard
Unique retention and spectral fingerprint
HPLC purity, HRMS, and NMR identity confirmation

XLogP3

2.7

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